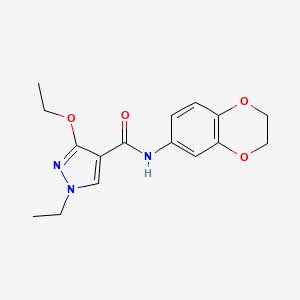

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxy-1-ethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-3-19-10-12(16(18-19)21-4-2)15(20)17-11-5-6-13-14(9-11)23-8-7-22-13/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWILGBSZYHABO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate under specific conditions to form the desired compound .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and carboxamide groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antibacterial and enzyme inhibitor.

Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.

Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions . The pathways involved often include inhibition of key metabolic enzymes, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the benzodioxin core and exhibit similar chemical properties.

Ethyl pyrazole carboxamides: These compounds have similar functional groups and are used in similar applications.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular attributes:

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O3 |

| Molecular Weight | 273.29 g/mol |

| LogP | 0.6718 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 53.655 Ų |

The structure features a benzodioxin moiety linked to a pyrazole carboxamide, which contributes to its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

In vitro studies demonstrated that derivatives of this compound exhibited selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile regarding gastrointestinal side effects. For instance, compounds with similar structures showed COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 μM, indicating potent anti-inflammatory effects without significant ulcerogenic liability .

The proposed mechanism involves the binding of the compound to the active site of COX enzymes, thereby inhibiting the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This interaction is facilitated by hydrogen bonding and hydrophobic interactions due to the compound's unique structural features .

Study on Pyrazole Derivatives

A comprehensive review of pyrazole derivatives indicated that compounds similar to this compound demonstrated significant anti-inflammatory activity in various animal models. For example:

- Carrageenan-Induced Paw Edema Model : In this model, several derivatives exhibited 78.9% to 96% edema inhibition compared to standard drugs like celecoxib (82.8%) .

- Histopathological Studies : These studies revealed minimal degenerative changes in vital organs (stomach, liver, kidneys), supporting the safety profile of these compounds .

Safety and Toxicity Assessment

Acute oral toxicity studies indicated that certain derivatives had LD50 values exceeding 2000 mg/kg in mice, suggesting a low toxicity profile . This is particularly important for therapeutic applications where safety is paramount.

Q & A

Q. Structural Validation :

- NMR Spectroscopy : Confirms substituent positions and purity (e.g., ethyl group protons at δ ~1.2–1.4 ppm, benzodioxin aromatic protons).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- HPLC with UV Detection : Assesses purity (>95% by area normalization) .

(Advanced) How can researchers optimize reaction conditions to improve synthetic yield and reproducibility?

Methodological Answer:

Statistical Design of Experiments (DoE) is critical:

- Factors to Vary : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd for coupling steps), and reaction time.

- Response Surface Methodology (RSM) : Identifies optimal parameter combinations (e.g., maximizing yield while minimizing by-products).

- Case Study : A study on similar pyrazole derivatives achieved a 30% yield increase by optimizing solvent (acetonitrile) and temperature (80°C) via DoE .

Table 1 : Example DoE Parameters for Carboxamide Coupling

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 25 | 80 | 60 |

| Catalyst (mol%) | 5 | 15 | 10 |

| Reaction Time (h) | 12 | 24 | 18 |

(Advanced) How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from assay variability or structural analogs. Strategies include:

Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 values normalized to control assays).

Structural Analog Screening : Test derivatives (e.g., fluorophenyl or chlorophenyl variants) to isolate substituent effects .

Target Validation : Use CRISPR knockouts or siRNA to confirm target specificity in conflicting studies.

Computational Docking : Perform molecular dynamics simulations to assess binding mode consistency across experimental conditions .

(Basic) What analytical techniques are essential for characterizing this compound’s stability under varying conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measures thermal stability (decomposition onset temperature).

- High-Resolution LC-MS : Monitors degradation products in accelerated stability studies (40°C/75% RH for 4 weeks).

- pH-Dependent Solubility : Assess stability in buffers (pH 1–10) via UV-Vis spectroscopy.

- Solid-State NMR : Detects crystallinity changes affecting shelf-life .

(Advanced) What methodologies elucidate interactions between this compound and biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) in real-time.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).

- Cryo-EM/X-ray Crystallography : Resolves 3D binding conformations (e.g., benzodioxin moiety interacting with hydrophobic pockets).

- In Silico Mutagenesis : Predicts critical residues for binding using tools like Rosetta .

Table 2 : Example Binding Data for Structural Analogs

| Compound Modification | Target Affinity (nM) | Assay Type |

|---|---|---|

| Fluorophenyl Substituent | 12 ± 2 | SPR |

| Chlorophenyl Substituent | 45 ± 5 | ITC |

(Advanced) How can researchers resolve scale-up challenges in synthesizing this compound for preclinical studies?

Methodological Answer:

- Process Analytical Technology (PAT) : Monitors reaction progression in real-time (e.g., FTIR for intermediate detection).

- Membrane Separation : Purifies intermediates via nanofiltration to replace column chromatography.

- Flow Chemistry : Enhances reproducibility for exothermic steps (e.g., cyclization) .

- Case Study : A scaled-up synthesis of a related pyrazole achieved 85% yield using continuous flow reactors .

(Basic) What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Assessment : Review SDS for acute toxicity (e.g., LD50 in rodents) and environmental impact.

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for powder handling.

- Waste Management : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO3) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.